molecular formula C21H21N5O3 B2584720 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1324108-22-6

2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2584720
CAS No.: 1324108-22-6
M. Wt: 391.431
InChI Key: QWGRPANPLXLTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine features a pyrazine core linked to a 1,2,4-oxadiazole ring, which is further substituted with an azetidine moiety bearing a 4-phenyloxane-4-carbonyl group. The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity, which may improve target-binding specificity compared to larger ring systems .

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(21(6-10-28-11-7-21)16-4-2-1-3-5-16)26-13-15(14-26)19-24-18(25-29-19)17-12-22-8-9-23-17/h1-5,8-9,12,15H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGRPANPLXLTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the azetidine moiety, and finally the coupling with the pyrazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow chemistry or batch reactors. These methods allow for the precise control of reaction parameters and can be optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the oxadiazole and azetidine rings is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Studies have shown that derivatives of azetidine can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are linked to its ability to modulate cytokine production and inhibit inflammatory pathways. In vitro studies have demonstrated that related compounds can reduce the expression of pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases .

Neurological Applications

The modulation of neurotransmitter levels through inhibition of specific enzymes presents another avenue for research. Similar compounds have been shown to enhance endocannabinoid signaling by inhibiting monoacylglycerol lipase, which could lead to therapeutic benefits in conditions such as chronic pain and mood disorders . This suggests that 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine might also exhibit neuroprotective effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported on a series of azetidine derivatives that demonstrated potent anticancer activity against various cell lines. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the carbonyl position significantly enhanced cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory models, researchers evaluated the effects of similar compounds on cytokine release in macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels when treated with these compounds, suggesting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Piperidine-Based Oxadiazole Derivatives

Example Compound : 2-(5-Piperidin-4-yl-[1,2,4]-oxadiazol-3-yl)-pyrazine (CAS 93072-94-7, C₁₁H₁₃N₅O)

  • Structural Differences :
    • Core : Both share a pyrazine-oxadiazole scaffold.
    • Substituent : The target compound replaces piperidine with an azetidine ring conjugated to 4-phenyloxane-4-carbonyl.
  • The 4-phenyloxane group enhances lipophilicity (LogP ~3.5 estimated) compared to the simpler piperidine derivative (LogP ~2.1), which may increase CNS penetration .

Comparison with Azetidine-Oxadiazole Derivatives

Example Compound : 2-[5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]ethanamine HCl (SY096008)

  • Structural Differences :
    • Substituent : The acetyl group in SY096008 is replaced with 4-phenyloxane-4-carbonyl in the target compound.
  • The carbonyl group in phenyloxane may participate in hydrogen bonding, enhancing target affinity compared to the acetyl group .

Comparison with Arylpiperazine-Oxadiazole Hybrids

Example Compound: 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1775377-00-8)

  • Structural Differences: Heterocycle: Piperidine vs. azetidine. Substituent: A 4-methoxyphenylpropanoyl group vs. 4-phenyloxane-4-carbonyl.
  • Functional Implications :
    • Azetidine’s smaller ring size may reduce metabolic degradation compared to piperidine, improving bioavailability.
    • The oxane ring’s ether oxygen could stabilize interactions with polar residues in enzyme active sites .

Comparison with Triazole-Pyrazine Analogs

Example Compound : 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine

  • Structural Differences :
    • Heterocycle : Triazole vs. oxadiazole.
  • Functional Implications: Oxadiazoles exhibit greater rigidity and electron-withdrawing properties, which may enhance metabolic stability over triazoles.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Estimated LogP Key Functional Groups
Target Compound C₂₃H₂₁N₅O₃ 439.45 ~3.5 Azetidine, Oxadiazole, Pyrazine
2-(5-Piperidin-4-yl-oxadiazol-3-yl)pyrazine C₁₁H₁₃N₅O 231.25 ~2.1 Piperidine, Oxadiazole
SY096008 C₉H₁₄N₅O₂·HCl 283.71 ~1.8 Azetidine, Acetyl, Oxadiazole
CAS 1775377-00-8 C₂₅H₂₇N₅O₃ 469.52 ~3.2 Piperidine, Propanoyl, Oxadiazole

Biological Activity

The compound 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
  • Oxadiazole Moiety : This five-membered ring is often associated with antimicrobial and anticancer properties.
  • Pyrazine Core : A six-membered aromatic ring that contributes to the compound's stability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing both azetidine and oxadiazole rings exhibit significant anticancer properties. For example, derivatives similar to the target compound have shown promising results against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The presence of electron-withdrawing groups (EWGs) at specific positions has been linked to enhanced activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives featuring oxadiazole and azetidine structures demonstrate potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The SAR studies suggest that substitutions at the para position of the phenyl group can significantly enhance antibacterial efficacy .

Antiviral Potential

Compounds similar to this compound have been investigated for antiviral properties. For instance, certain derivatives have shown effectiveness against viral strains by inhibiting viral replication mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:

Substituent Position Effect on Activity
ClParaIncreased anticancer and antibacterial activity
NO2ParaEnhanced cytotoxicity against cancer cells
OCH3ParaSignificant antibacterial effects

These findings highlight how specific functional groups can modulate the pharmacological profile of the compound.

Study 1: Anticancer Activity Evaluation

In a comparative study, several derivatives of azetidine and oxadiazole were synthesized and tested for their anticancer potential. The study found that compounds with a combination of Cl and NO2 groups exhibited remarkable activity against MCF-7 cells with IC50 values ranging from 0.5 to 1.5 µM .

Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of synthesized derivatives against various bacterial strains. The results indicated that compounds with EWGs at the para position displayed significant inhibition zones in agar diffusion tests, particularly against Escherichia coli and Staphylococcus aureus .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine?

Answer:
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. A common approach includes:

  • Step 1: Reacting a carboxylic acid derivative (e.g., 4-phenyloxane-4-carbonyl chloride) with an azetidine-containing hydrazide to form a hydrazide intermediate .
  • Step 2: Cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the oxadiazole ring .
  • Step 3: Coupling with a pyrazine derivative via nucleophilic substitution or cross-coupling reactions. For example, triazole-pyrazine systems have been synthesized using similar methods, validated by X-ray crystallography .

Key Considerations:

  • Purify intermediates via column chromatography or recrystallization.
  • Monitor reactions using TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.5 ppm) and carbon connectivity .
  • X-ray Crystallography: Resolves 3D geometry. For example, triazole-pyrazine analogs were confirmed via single-crystal studies (R factor = 0.064) .
  • Elemental Analysis: Validates purity (>95% C, H, N content) .

Advanced: How can researchers optimize the cyclization step when encountering low yields?

Answer:
Low yields in oxadiazole cyclization may arise from incomplete dehydration or side reactions. Optimization strategies include:

  • Temperature Control: Increase reaction temperature (up to 120°C) to enhance cyclization efficiency .
  • Catalyst Screening: Test alternatives like polyphosphoric acid or microwave-assisted conditions for faster kinetics.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Stoichiometry Adjustment: Ensure excess POCl₃ (1.5–2.0 eq.) to drive the reaction to completion .

Validation: Monitor reaction progress via LC-MS and compare with literature protocols for analogous oxadiazoles .

Advanced: How should contradictions in biological activity data across assays be resolved?

Answer:
Contradictions may stem from assay variability or off-target effects. Mitigation strategies:

  • Multi-Assay Validation: Test cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., hCA I/II isoforms), and receptor-binding assays to cross-verify activity .
  • Dose-Response Curves: Establish IC₅₀ values across multiple replicates to ensure reproducibility.
  • Statistical Analysis: Use ANOVA or Student’s t-test to assess significance (p < 0.05) .

Example: A compound showing low cytotoxicity but high enzyme inhibition may require structural tweaking to reduce off-target interactions .

Advanced: What computational methods are suitable for predicting binding affinity and SAR?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hCA II). Focus on the oxadiazole and pyrazine moieties as hydrogen-bond acceptors .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyloxane) with activity using CoMFA or ML algorithms .

Validation: Compare computational results with experimental IC₅₀ values from enzyme assays .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC: Quantify purity (>98%) using a C18 column and UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates robustness) .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Vary substituents on the phenyloxane (e.g., electron-donating/-withdrawing groups) and azetidine (e.g., sp³ vs. sp² hybridization) .
  • Bioisosteric Replacement: Substitute oxadiazole with 1,2,4-triazole or thiadiazole to probe ring electronics .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using docking and fragment-based screening .

Example: Pyrazole derivatives with methyl substituents showed enhanced activity in enzyme assays, suggesting steric effects are critical .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin complexes to improve aqueous solubility.
  • Salt Formation: Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Validation: Measure solubility via shake-flask method and confirm biocompatibility in cell viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.